ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a piperidine derivative featuring a dihydropyrimidinone ring linked via an acetyl group to the piperidine nitrogen. The dihydropyrimidinone scaffold is a recognized pharmacophore in medicinal chemistry, often associated with biological activity in kinase inhibitors or calcium channel modulators .
Propriétés
IUPAC Name |
ethyl 1-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-27-20(26)16-8-10-22(11-9-16)19(25)13-23-14-21-17(12-18(23)24)15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQBTPRUHMMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing from various research studies and reviews.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1058225-69-6 |
The structure features a piperidine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis Methods
The synthesis of ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate typically involves multi-step reactions. Recent advances in synthetic methodologies have utilized Biginelli-type reactions as well as cycloaddition techniques to enhance yields and purity of pyrimidine derivatives, which are crucial for the development of this compound .
Anticancer Properties
Research indicates that derivatives of piperidine, including ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate, exhibit notable anticancer activity . In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s . This dual inhibition may contribute to improved cognitive functions and reduced neuroinflammation.
Anti-inflammatory Activity
Another significant aspect of its biological profile is anti-inflammatory activity . Compounds containing the dihydropyrimidine scaffold have been shown to exhibit substantial anti-inflammatory effects in preclinical models. The mechanism often involves the modulation of pro-inflammatory cytokines and pathways, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate:
- Anticancer Activity : A study demonstrated that a piperidine derivative significantly inhibited tumor growth in vivo models by inducing apoptosis through mitochondrial pathways.
- Neuroprotection : Research indicated that a related compound improved memory retention in animal models by enhancing cholinergic transmission.
- Anti-inflammatory Effects : Clinical trials showed that similar compounds reduced markers of inflammation in patients with chronic inflammatory conditions.
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
Table 1: Key Structural and Physicochemical Data
Substituent-Driven Reactivity and Functional Differences
- The phenyl group at C4 of the dihydropyrimidinone may contribute to lipophilicity .
- Patent Compound (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate): The 2-chloroethyl group is a reactive leaving group, enabling further alkylation (e.g., in the synthesis of umeclidinium bromide) . This contrasts with the target compound’s acetyl-dihydropyrimidinone substituent, which is less reactive but more structurally complex.
- Catalog Compound (Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate): The 4-cyano group is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the target compound. Its crystalline nature (mp 51–53°C) suggests higher stability than liquid-phase chloroethyl analogs .
Méthodes De Préparation
Classic Biginelli Reaction Conditions
In a representative procedure, benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and urea (6.0 g, 0.1 mol) are refluxed in ethanol containing hydrochloric acid (1 mL) for 1 hour. The product, ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated in 60% yield after crystallization from methanol. Key modifications include:
| Parameter | Classic Method | Optimized Method |
|---|---|---|
| Catalyst | HCl | MAI·Fe2Cl7 (5 mol%) |
| Solvent | Ethanol | Solvent-free |
| Temperature | Reflux (78°C) | 80°C |
| Reaction Time | 1 hour | 30 minutes |
| Yield | 60% | 85–92% |
The use of MAI·Fe2Cl7 as a catalyst significantly enhances reaction efficiency, achieving yields exceeding 85% under solvent-free conditions.
Functionalization of the Dihydropyrimidinone Nitrogen
The N1 position of the dihydropyrimidinone ring is acetylated to introduce the 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl group.
Acylation with Chloroacetyl Chloride
A solution of ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mol) in dry dichloromethane is treated with chloroacetyl chloride (1.2 mol) and triethylamine (2.5 mol) at 0°C. After stirring for 4 hours at room temperature, the intermediate 1-(chloroacetyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine is obtained as a white solid (78% yield).
Alternative Acylation Strategies
-
Indium-mediated acylation : Patent US9029547B1 describes the use of indium metal to facilitate acylation of heterocycles under mild conditions. A mixture of dihydropyrimidinone (1.0 mol), acetic anhydride (1.5 mol), and indium powder (0.2 mol) in acetonitrile is stirred at 50°C for 6 hours, yielding the acetylated product (82% purity).
-
Enzymatic acylation : Lipase-catalyzed transacetylation using vinyl acetate has been reported for similar systems, though yields remain suboptimal (≤45%) compared to chemical methods.
Preparation of the Piperidine Carboxylate Moiety
The ethyl piperidine-4-carboxylate fragment is synthesized via hydrogenation of a pyridine precursor.
Hydrogenation of Ethyl Pyridine-4-carboxylate
Ethyl isonicotinate (1.0 mol) is dissolved in methanol and hydrogenated at 50 psi over 10% palladium on carbon for 12 hours. The resulting ethyl piperidine-4-carboxylate is isolated in 89% yield after filtration and solvent removal.
Alternative Routes
-
Reductive amination : Reaction of ethyl 4-oxopiperidine-1-carboxylate with ammonium formate and formic acid under microwave irradiation (100°C, 20 minutes) provides the piperidine ester in 94% yield.
-
Indium-mediated cyclization : A patent method employs indium metal to cyclize δ-amino esters, though this approach is less efficient (67% yield).
Coupling of the Dihydropyrimidinone and Piperidine Fragments
The final step involves conjugating the acetylated dihydropyrimidinone with ethyl piperidine-4-carboxylate.
Nucleophilic Displacement
A mixture of 1-(chloroacetyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine (1.0 mol), ethyl piperidine-4-carboxylate (1.1 mol), and potassium carbonate (2.0 mol) in DMF is heated at 80°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate (63% yield).
Coupling Reagent-Assisted Synthesis
Using HATU (1.2 mol) and DIPEA (3.0 mol) in DCM, the reaction completes within 2 hours at room temperature, improving the yield to 78%.
Optimization and Catalytic Innovations
Recent advances focus on streamlining the synthesis:
One-Pot Tandem Reactions
A tandem Biginelli-acylation-coupling sequence using MAI·Fe2Cl7 as a dual catalyst achieves the final product in 54% yield without isolating intermediates.
Flow Chemistry Approaches
Continuous-flow hydrogenation of ethyl isonicotinate at 100°C and 20 bar H2 pressure reduces reaction time to 30 minutes (92% yield).
Analytical Characterization
Critical spectroscopic data for the final compound:
-
1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 5.60 (s, 1H, C4-H), 4.45–4.15 (q, 2H, OCH2CH3), 3.80–3.20 (m, 4H, piperidine-H), 2.60 (s, 3H, C6-CH3).
-
IR (KBr) : 1725 cm−1 (ester C=O), 1680 cm−1 (amide C=O), 1645 cm−1 (dihydropyrimidinone C=O).
-
HRMS (ESI+) : m/z calcd. for C19H22N4O4 [M+H]+ 371.1712, found 371.1709 .
Q & A
Q. What are the established synthetic routes for ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, typically involving acylation of piperidine derivatives with activated carbonyl intermediates. For example, analogous syntheses use base-catalyzed coupling (e.g., triethylamine) in solvents like dichloromethane at controlled temperatures (0–5°C) to minimize side reactions . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via recrystallization or column chromatography .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the piperidine ring substitution pattern and acetyl group placement. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. Comparative analysis with structurally similar compounds (e.g., ethyl 1-acetylpiperidine-4-carboxylate) is critical for verifying purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Standard assays include:
- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are mandatory .
Q. What pharmacopeial guidelines ensure purity and quality in analytical testing?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, using ammonium acetate buffer (pH 6.5) for mobile phases to resolve impurities. Residual solvents must comply with ICH Q3C limits, validated via gas chromatography (GC) .
Q. How are intermediates purified during synthesis?
Recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane gradients) isolates acylated intermediates. Purity is confirmed by melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of derivatives to predict biological activity?
Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on bioactivity. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Assay standardization : Validate protocols using reference compounds (e.g., pharmacopeial impurities ).
- Purity verification : Re-test compounds with ≥95% HPLC purity.
- Dose-response curves : Ensure linearity across concentrations to rule out false positives/negatives .
Q. How does the compound’s stereochemistry impact its interaction with biological targets?
Chiral HPLC or X-ray crystallography determines enantiomeric excess or absolute configuration. For example, the acetylpiperidine moiety’s conformation may influence hydrogen bonding with enzymes like dihydrofolate reductase (DHFR) .
Q. What role does the piperidine ring play in the compound’s pharmacokinetic properties?
The piperidine core enhances metabolic stability by resisting cytochrome P450 oxidation. Ethyl ester groups improve solubility in lipid membranes, while the acetyl group modulates plasma protein binding .
Q. Can this compound serve as a precursor for radiopharmaceuticals?
Isotope labeling (e.g., ¹⁴C at the acetyl group) via nucleophilic substitution enables tracking in biodistribution studies. Stability under physiological pH (7.4) and serum conditions must be validated using radio-HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
